An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-5-methoxy-1H-indole
An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-Fluoro-5-methoxy-1H-indole (CAS No. 288385-89-7). Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted data, information from closely related analogs, and established chemical principles to offer a thorough profile for research and drug development purposes. The guide covers physicochemical properties, a detailed plausible synthesis protocol via the Fischer indole synthesis, expected spectroscopic characteristics, reactivity, and potential biological significance. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic incorporation of fluorine and methoxy substituents can significantly modulate a molecule's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile. 4-Fluoro-5-methoxy-1H-indole is a substituted indole that holds potential as a key intermediate in the synthesis of novel therapeutic agents. This guide aims to provide a detailed understanding of its chemical properties to facilitate its use in research and development.
Physicochemical Properties
| Property | Value (Predicted/Analog-Based) | Source/Method |
| Molecular Formula | C₉H₈FNO | - |
| Molecular Weight | 165.17 g/mol | - |
| CAS Number | 288385-89-7 | [1] |
| Appearance | Expected to be a solid | Based on similar substituted indoles. |
| Melting Point | Not available | - |
| Boiling Point | 308.7 ± 22.0 °C | Predicted[1] |
| Density | 1.269 ± 0.06 g/cm³ | Predicted[1] |
| Solubility | Expected to be soluble in most organic solvents. | Based on the general solubility of indole and its derivatives.[1] |
| pKa | ~16-17 (for the N-H proton) | Estimated based on the pKa of indole (16.2) and the electronic effects of the substituents. The fluorine atom is electron-withdrawing, while the methoxy group is electron-donating. |
| logP | Not available | - |
Synthesis and Characterization: Experimental Protocols
The most plausible and widely applicable method for the synthesis of 4-Fluoro-5-methoxy-1H-indole is the Fischer indole synthesis.[2][3] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a carbonyl compound.[2][3]
Proposed Synthetic Route: Fischer Indole Synthesis
The synthesis can be envisioned as a two-step process starting from 3-fluoro-4-methoxyaniline.
Detailed Experimental Protocol (Adapted from similar syntheses)
Step 1: Synthesis of (3-Fluoro-4-methoxyphenyl)hydrazine
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Diazotization: Dissolve 3-fluoro-4-methoxyaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it in an ice bath.
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Slowly add the diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached, while cooling in an ice bath.
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Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (3-fluoro-4-methoxyphenyl)hydrazine. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of 4-Fluoro-5-methoxy-1H-indole
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Hydrazone Formation: Dissolve (3-fluoro-4-methoxyphenyl)hydrazine in a suitable solvent like ethanol or acetic acid.
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Add a slight excess of acetaldehyde and stir the mixture at room temperature until the hydrazone formation is complete (monitored by TLC).
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Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to the hydrazone mixture.
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Heat the reaction mixture to a temperature typically between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-Fluoro-5-methoxy-1H-indole.[4]
Expected Spectroscopic Data
The following table outlines the expected spectroscopic features for 4-Fluoro-5-methoxy-1H-indole based on the analysis of related substituted indoles.
| Technique | Expected Features |
| ¹H NMR | - N-H proton: A broad singlet around δ 8.0-8.5 ppm. - Aromatic protons: Signals in the aromatic region (δ 6.5-7.5 ppm). The fluorine atom will cause splitting of adjacent proton signals (H-F coupling). The C2 and C3 protons on the pyrrole ring will appear as a doublet of doublets or a triplet, respectively. - Methoxy protons: A sharp singlet around δ 3.8-4.0 ppm. |
| ¹³C NMR | - Nine distinct carbon signals are expected. - C-F coupling: The carbon atom directly bonded to the fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF). Carbons at the C3 and C5 positions will show smaller two-bond C-F coupling constants (²JCF). - Methoxy carbon: A signal around δ 55-60 ppm. |
| ¹⁹F NMR | - A single resonance in the aromatic region, characteristic of a fluoro-substituted benzene ring. The chemical shift will be influenced by the electronic environment of the indole ring. |
| IR Spectroscopy | - N-H stretch: A sharp or slightly broad band in the region of 3300-3500 cm⁻¹.[5] - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C=C stretch (aromatic): Strong absorptions in the 1450-1600 cm⁻¹ region.[5] - C-O stretch (methoxy): A strong band around 1200-1250 cm⁻¹. - C-F stretch: A strong absorption in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A prominent peak at m/z = 165, corresponding to the molecular weight of the compound. - Fragmentation Pattern: Common fragmentation pathways for indoles include the loss of HCN (m/z 138) and subsequent fragmentation of the benzene ring.[6][7] The presence of the methoxy group may lead to the loss of a methyl radical (CH₃) or formaldehyde (CH₂O). |
Reactivity
The reactivity of the 4-Fluoro-5-methoxy-1H-indole ring is governed by the electronic properties of the fluoro and methoxy substituents.
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Electrophilic Aromatic Substitution: The indole nucleus is electron-rich and readily undergoes electrophilic aromatic substitution, with the C3 position being the most reactive.[1] The methoxy group at C5 is an electron-donating group, which further activates the ring towards electrophilic attack. Conversely, the fluorine atom at C4 is an electron-withdrawing group via induction, which deactivates the ring. The overall reactivity will be a balance of these opposing effects. However, substitution is still expected to preferentially occur at the C3 position. If the C3 position is blocked, substitution may occur at other positions on the pyrrole or benzene ring.
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N-H Acidity and Alkylation: The N-H proton of the indole ring is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. This anion is a potent nucleophile and can be alkylated or acylated at the N1 position.
Potential Biological Significance
While there is no direct biological data for 4-Fluoro-5-methoxy-1H-indole, its structural features suggest potential pharmacological relevance. Many substituted indoles are known to interact with various biological targets.
Derivatives of 4-Fluoro-5-methoxy-1H-indole, such as 4-F-5-MeO-pyr-T, are known to be potent and selective serotonin 5-HT1A receptor agonists.[8] The 5-HT1A receptor is a key target in the treatment of anxiety and depression. This suggests that 4-Fluoro-5-methoxy-1H-indole could serve as a valuable scaffold for the development of novel ligands for serotonin receptors and other neurological targets.
Conclusion
4-Fluoro-5-methoxy-1H-indole is a promising building block for medicinal chemistry and drug discovery. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted and analog-based chemical properties, a detailed plausible synthesis protocol, and an outline of its expected reactivity and potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related indole derivatives. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. rjptonline.org [rjptonline.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 8. tandfonline.com [tandfonline.com]
